molecular formula C13H19NO4 B1183726 N-(4-ethoxy-3-methoxybenzyl)alanine

N-(4-ethoxy-3-methoxybenzyl)alanine

Cat. No.: B1183726
M. Wt: 253.298
InChI Key: YMCYBVKGUXLEKR-UHFFFAOYSA-N
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Description

N-(4-ethoxy-3-methoxybenzyl)alanine is an alanine derivative featuring a substituted benzyl group at the amino terminus. The benzyl group is functionalized with ethoxy (-OCH₂CH₃) and methoxy (-OCH₃) groups at the para and meta positions, respectively. This structure combines the hydrophilic properties of alanine with the aromatic and electron-rich nature of the substituted benzyl moiety, making it a candidate for studying interactions with biological targets such as enzymes or viral proteins.

Properties

Molecular Formula

C13H19NO4

Molecular Weight

253.298

IUPAC Name

2-[(4-ethoxy-3-methoxyphenyl)methylamino]propanoic acid

InChI

InChI=1S/C13H19NO4/c1-4-18-11-6-5-10(7-12(11)17-3)8-14-9(2)13(15)16/h5-7,9,14H,4,8H2,1-3H3,(H,15,16)

InChI Key

YMCYBVKGUXLEKR-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)CNC(C)C(=O)O)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Sulfonamide Derivatives (GSS and ASS)

highlights N-(glycine)- and N-(alanine)-based sulfonamides (GSS and ASS), which share the alanine backbone but incorporate sulfonamide linkages instead of a benzyl group. These compounds exhibit antiviral activity against SARS-CoV-2 via hydrogen bonding with the spike glycoprotein (PDB: 7ACD) . Key differences include:

  • Functional Groups : GSS/ASS have sulfonamide (-SO₂NH₂) groups, whereas N-(4-ethoxy-3-methoxybenzyl)alanine has a benzyl-ether substituent.
  • The target compound’s benzyl-ether group may alter binding specificity due to steric and electronic effects.
Table 1: Structural Comparison with Sulfonamide Derivatives
Compound Backbone Key Functional Groups Target Protein Bioactivity
GSS Glycine Sulfonamide, benzene ring SARS-CoV-2 spike Antiviral
ASS Alanine Sulfonamide, benzene ring SARS-CoV-2 spike Antiviral
This compound Alanine Benzyl-ether, carboxylic acid Not reported Unknown

Coumarin Derivatives (4-[(4-methoxybenzyl)amino]-3-nitro-2H-chromen-2-one)

describes a coumarin derivative with a 4-methoxybenzylamino group. While structurally distinct, its synthesis methodology (triethylamine-catalyzed coupling in ethyl acetate, 78% yield) provides a benchmark for comparing reaction conditions with the target compound . The presence of a nitro group (-NO₂) introduces strong electron-withdrawing effects, contrasting with the electron-donating ethoxy/methoxy groups in this compound.

Benzylamine Derivatives (4-Nitrobenzylamine, Dioxyline Phosphate)

  • 4-Nitrobenzylamine ( ): Features a nitro-substituted benzyl group. The nitro group reduces basicity (pKa ~1–2) compared to the target compound’s benzyl-ether (predicted pKa ~9–10) .
  • Dioxyline Phosphate ( ): Contains a 4-ethoxy-3-methoxybenzyl group attached to an isoquinoline core. Despite the shared benzyl substitution, Dioxyline acts as a vasodilator, highlighting how core structural differences dictate therapeutic function .
Table 2: Physical Properties Comparison
Compound Molecular Formula Molecular Weight Density (g/cm³) Predicted pKa
This compound C₁₃H₁₉NO₅ 277.29 Not reported ~9.7 (amine)
N-(4-ethoxy-3-methoxybenzyl)cyclooctanamine ( ) C₁₈H₂₉NO₂ 291.43 1.01 9.83
4-Nitrobenzylamine C₇H₈N₂O₂ 152.15 1.24 ~1.5

Cyclooctanamine Derivative (N-(4-ethoxy-3-methoxybenzyl)cyclooctanamine)

details a cyclooctanamine analog with identical benzyl substitution. Key differences include:

  • Backbone : Cyclooctanamine (8-membered ring) vs. alanine (linear chain).
  • Physical Properties : The cyclooctanamine derivative has a higher molecular weight (291.43 vs. 277.29) and slightly elevated pKa (9.83 vs. ~9.7), suggesting reduced water solubility compared to the alanine derivative .

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